(1R,2R)-2-(Methylamino)-1,2-diphenylethanol
Overview
Description
(1R,2R)-2-(Methylamino)-1,2-diphenylethanol, also known as (1R,2R)-2-Methylethanolamine, is a chiral secondary amine that has been widely used for various scientific research applications. It is an important building block for the synthesis of many pharmaceuticals, agrochemicals, and specialty chemicals. The (1R,2R)-2-Methylethanolamine is a useful reagent for the synthesis of a wide range of compounds, including peptides, heterocycles, and polymers. This compound has also been used in the synthesis of a variety of drugs, including anti-depressants, anti-anxiety drugs, anti-convulsants, and anti-psychotics.
Scientific Research Applications
Catalysis in Asymmetric Transfer Hydrogenation
(1R,2R)-2-(Methylamino)-1,2-diphenylethanol plays a significant role in catalysis, particularly in asymmetric transfer hydrogenation. For instance, it serves as an efficient catalyst when combined with ruthenium(II) in the hydrogenation of ketones, resulting in high yields and excellent enantioselectivity (Takehara et al., 1996).
Asymmetric Hydrogenation of Olefins
The compound is also instrumental in the asymmetric hydrogenation of olefins. Research has shown its effectiveness when used with rhodium complexes, leading to the selective production of (S)-amino acids (Onuma et al., 1980).
Chiral Solvating Agent for NMR Analysis
As a chiral solvating agent, this compound aids in the nuclear magnetic resonance (NMR) analysis of the enantiomeric purity of chiral carboxylic acids. It effectively differentiates diastereotopic resonances in 1H NMR, which is crucial for assessing the purity of chiral substances (Fulwood & Parker, 1994).
Synthesis of Chiral Compounds
This chemical is a key precursor in the synthesis of various chiral compounds. For example, it's used in the preparation of chiral syn- and anti-2-amino-1,2-diphenylethanols, which are important in stereoselective chemical processes (Lupattelli et al., 2003).
Molecular Structure Studies
This compound has been the subject of various molecular structure studies. These studies include spectroscopic investigations, revealing insights into its structural properties and potential applications in fields like material science and molecular engineering (Subashini et al., 2016).
properties
IUPAC Name |
(1R,2R)-2-(methylamino)-1,2-diphenylethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-16-14(12-8-4-2-5-9-12)15(17)13-10-6-3-7-11-13/h2-11,14-17H,1H3/t14-,15-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDFSDCBQJUWFG-HUUCEWRRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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